molecular formula C16H18N4O B2410055 1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 895020-80-1

1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2410055
CAS No.: 895020-80-1
M. Wt: 282.347
InChI Key: NEULQBXRJZHXNL-UHFFFAOYSA-N
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Description

The compound “1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a derivative of the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidines are known to be privileged structures in medicinal chemistry and have been reported to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidine compounds has been reported in the literature . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Antimicrobial and Anticancer Agents

  • A series of pyrazole derivatives, including analogs of the specified compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity compared to reference drugs like doxorubicin, along with significant antimicrobial properties (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

Synthesis and Biological Evaluation

Antimicrobial Activity

  • Synthesis of new pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has shown potential antimicrobial activity against selected bacteria and fungi, suggesting its utility in addressing microbial resistance (D. Sureja, S. Dholakia, K. Vadalia, 2016).

Antitumor Evaluation

  • Some pyrazolopyrimidine analogs have been evaluated for their antitumor activities, with certain compounds exhibiting broad-spectrum activity against various tumor cell lines. This highlights the potential for developing new anticancer drugs based on pyrazolopyrimidine structures (H. Fahmy, Sherif A F Rostom, Adnan A. Bekhit, 2002).

Adenosine Receptor Affinity

  • Research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has shown that these compounds exhibit A1 adenosine receptor affinity. This suggests their potential application in developing treatments for diseases modulated by adenosine receptors, such as cardiovascular diseases (F. Harden, R. Quinn, P. Scammells, 1991).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thus disrupting the normal progression of the cell cycle . The compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the phosphorylation of key components necessary for cell proliferation . This disruption in the cell cycle leads to growth arrest at the G0-G1 stage , preventing the cell from entering the S phase and thus inhibiting DNA replication. This results in the induction of apoptosis, or programmed cell death .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-propylpyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-4-8-19-10-17-15-13(16(19)21)9-18-20(15)14-7-5-6-11(2)12(14)3/h5-7,9-10H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEULQBXRJZHXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C(C1=O)C=NN2C3=CC=CC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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